N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
Description
N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a methoxyphenyl group, and an imidazo[2,1-C][1,2,4]triazole ring
Properties
Molecular Formula |
C18H23N5O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5O2S/c1-25-15-8-6-14(7-9-15)22-10-11-23-17(22)20-21-18(23)26-12-16(24)19-13-4-2-3-5-13/h6-9,13H,2-5,10-12H2,1H3,(H,19,24) |
InChI Key |
YOMZFSBQNQKEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-C][1,2,4]triazole ring: This step involves the cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenyl group: This is achieved through a substitution reaction, where the methoxyphenyl group is introduced to the imidazo[2,1-C][1,2,4]triazole ring.
Introduction of the cyclopentyl group: This step involves the addition of the cyclopentyl group to the acetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide can be compared with similar compounds such as:
N-Cyclopentyl-2-(4-methoxyphenyl)acetamide: This compound lacks the imidazo[2,1-C][1,2,4]triazole ring, making it less complex and potentially less active in certain applications.
N-Cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine: This compound has a quinoline ring instead of the imidazo[2,1-C][1,2,4]triazole ring, which may result in different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
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